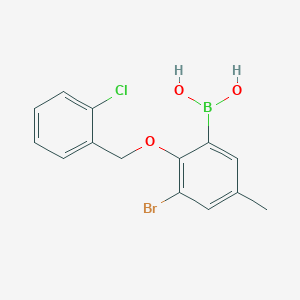

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BBrClO3/c1-9-6-11(15(18)19)14(12(16)7-9)20-8-10-4-2-3-5-13(10)17/h2-7,18-19H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOGFKWLTLTDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC2=CC=CC=C2Cl)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BBrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584499 | |

| Record name | {3-Bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849052-17-1, 871126-00-0 | |

| Record name | {3-Bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and anticipated physicochemical properties of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, a specialized arylboronic acid with potential applications in medicinal chemistry and organic synthesis. Given the limited availability of specific experimental data for this compound, this document integrates established knowledge of arylboronic acids with detailed, field-proven methodologies for its complete physicochemical characterization.

Introduction: The Significance of Arylboronic Acids in Modern Chemistry

Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends to various other transformations, including Chan-Lam coupling, making them indispensable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] The compound this compound, with its unique substitution pattern, presents as a valuable intermediate for creating novel molecular architectures. Understanding its physicochemical properties is paramount for its effective storage, handling, and application in synthetic and medicinal chemistry endeavors.[1]

Molecular and Physicochemical Profile

A summary of the core identifiers and calculated physicochemical parameters for this compound is presented below. It is important to note that while some data is available from chemical suppliers, other key experimental values such as melting point, solubility, and pKa require experimental determination.

| Property | Value | Source |

| CAS Number | 849052-17-1 | [2][3] |

| Molecular Formula | C₁₄H₁₃BBrClO₃ | [2][3] |

| Molecular Weight | 355.42 g/mol | [3][4] |

| Appearance | White to off-white powder (typical for arylboronic acids) | [2] |

| Purity | Typically ≥97% (as supplied by vendors) | [2] |

A key structural feature of this molecule is the presence of a boronic acid functional group, which imparts both Lewis acidity and the ability to form reversible covalent bonds, particularly with diols.[5]

Caption: Chemical structure of this compound.

Anticipated Physicochemical Behavior and Experimental Characterization

The following sections detail the expected properties of this compound based on the known behavior of similar compounds and outline the experimental protocols for their precise determination.

Melting Point

The melting point is a critical indicator of purity. For arylboronic acids, it can be influenced by the presence of the corresponding boroxine, a trimeric anhydride formed through dehydration. A related compound, (3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, has a reported melting point of 120-125 °C, suggesting a similar range for the target molecule.[6]

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. A broad melting range may indicate the presence of impurities or the boroxine form.

Solubility

The solubility of boronic acids can be complex, with generally low solubility in water, which can be enhanced by the addition of monosaccharides.[7] Solubility in organic solvents is variable and should be determined experimentally.

Experimental Protocol: Kinetic Solubility Assessment using Nephelometry

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.

-

Aqueous Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well and mix thoroughly.

-

Measurement: Measure the turbidity of each well using a nephelometer after a defined incubation period. The concentration at which precipitation is observed represents the kinetic solubility.

Acidity (pKa)

Boronic acids are weak Lewis acids. The pKa of the B-OH group is a crucial parameter, influencing its reactivity and behavior in biological systems. The pKa can be modulated by the presence of polyols, which can lower the apparent pKa through the formation of boronate esters.[7]

Experimental Protocol: pKa Determination by UV-Spectrophotometric Titration

-

Solution Preparation: Prepare a solution of the compound in a suitable solvent system (e.g., methanol/water) with a known concentration.

-

Titration: Titrate the solution with a standardized solution of NaOH while monitoring the UV-Vis spectrum.

-

Data Analysis: A significant change in the UV spectrum will be observed as the boronic acid is converted to its boronate form.[7] The pKa can be calculated by fitting the absorbance data at a specific wavelength to a modified Henderson-Hasselbalch equation.[7]

Stability and Storage

Arylboronic acids can be susceptible to degradation, including protodeboronation, especially under certain pH conditions.[8] A common stability issue is the reversible formation of the trimeric anhydride, the boroxine.[9]

Caption: Equilibrium between an arylboronic acid and its corresponding boroxine.

Recommended Storage: To minimize degradation and boroxine formation, this compound should be stored in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[2]

Experimental Protocol: Stability Assessment by HPLC

-

Forced Degradation: Expose solutions of the compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal).

-

Time-Point Analysis: At specified time points, analyze the stressed samples by reverse-phase HPLC with UV detection.

-

Purity Assessment: Monitor the appearance of new peaks and the decrease in the area of the parent peak to determine the degradation profile.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The presence of the boronic acid group can be confirmed by the characteristic chemical shifts of the protons and carbons on the aromatic ring.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.[10] It can also be used to study the gas-phase chemistry of boronic acids.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the O-H stretch of the boronic acid and the C-O and C-Cl bonds.

Conclusion

This compound is a promising building block for synthetic and medicinal chemistry. While specific experimental data for this compound is not widely published, its physicochemical properties can be reliably predicted based on the well-established behavior of arylboronic acids. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and similar molecules, ensuring their effective and reliable application in research and development.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.849052-17-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. parchem.com [parchem.com]

- 4. boronpharm.com [boronpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Abstract

This technical guide provides an in-depth, chemically-grounded methodology for the synthesis of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, a highly functionalized arylboronic acid critical for advanced applications in medicinal chemistry and materials science. Arylboronic acids are indispensable precursors in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of complex biaryl structures.[1][2] The title compound, with its unique substitution pattern—an ortho-ether linkage, a meta-bromo substituent, and a para-methyl group relative to the boronic acid—offers multiple, orthogonal points for molecular diversification, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials.[3][4][5] This document details a robust and regioselective three-step synthetic sequence, elucidates the mechanistic rationale behind each transformation, and provides detailed, field-proven experimental protocols.

Strategic Analysis and Retrosynthetic Design

The synthesis of a polysubstituted aromatic compound requires careful strategic planning to ensure high regioselectivity and overall efficiency. The target molecule, this compound, presents a classic challenge in controlling the placement of functional groups.

A logical retrosynthetic analysis reveals a key disconnection at the Carbon-Boron bond. The most reliable and widely adopted method for introducing a boronic acid group onto an aromatic ring is through the borylation of an organometallic intermediate, typically an organolithium or Grignard reagent.[6][7][8] This leads to the aryl bromide precursor, 2-Bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene (3) . The formation of this precursor is envisioned via a standard Williamson ether synthesis from 2-Bromo-4-methylphenol (2) and 2-chlorobenzyl chloride. The starting material, 2-Bromo-4-methylphenol (2) , is readily accessible via the selective ortho-bromination of the inexpensive commodity chemical, 4-methylphenol (p-cresol) (1) .

This forward-thinking strategy leverages a Directed ortho-Metalation (DoM) in the final step, a powerful technique where the alkoxy group directs the deprotonation to its adjacent position, ensuring the precise installation of the boronic acid moiety.[9]

Figure 1: Retrosynthetic analysis of the target boronic acid.

Detailed Synthetic Protocol and Mechanistic Insights

The proposed synthesis is a three-step sequence designed for scalability and high fidelity. Each step is detailed below with both the procedural methodology and an expert discussion of the underlying chemical principles.

The initial step involves the electrophilic aromatic substitution of 4-methylphenol (p-cresol). The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the methyl (-CH₃) group is a weakly activating, ortho, para-director. Since the para position is blocked, electrophilic attack is overwhelmingly directed to the positions ortho to the powerful hydroxyl activator, yielding 2-bromo-4-methylphenol as the major product.

Reaction Scheme: (Self-generated image of the chemical reaction)

Experimental Protocol:

-

In a fume hood, charge a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet with 4-methylphenol (1.0 eq.) and a suitable solvent such as dichloromethane or carbon tetrachloride.[10][11]

-

Cool the solution to 0-5 °C using an ice-water bath.

-

In the dropping funnel, prepare a solution of bromine (1.0-1.05 eq.) in the same solvent.

-

Add the bromine solution dropwise to the stirred p-cresol solution over 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic and generates HBr gas.[11]

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours until TLC or GC analysis indicates complete consumption of the starting material.

-

Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to consume any excess bromine.

-

Transfer the mixture to a separatory funnel, wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can often be used directly in the next step or purified by vacuum distillation or recrystallization to yield 2-bromo-4-methylphenol as a solid.

Causality and Expertise:

-

Solvent Choice: Non-polar aprotic solvents like CH₂Cl₂ are ideal as they solubilize the reactants without competing in the reaction.

-

Temperature Control: Low temperature is crucial to minimize the formation of the dibrominated byproduct, 2,6-dibromo-4-methylphenol.[12]

-

Stoichiometry: Using a slight excess of bromine can drive the reaction to completion, but a large excess increases the risk of over-bromination. Precise control is key.

This step protects the acidic phenolic proton and introduces the 2-chlorobenzyl moiety. This is a classic Sₙ2 reaction where the phenoxide, formed by deprotonating the phenol with a base, acts as a nucleophile, displacing the chloride from 2-chlorobenzyl chloride.

Reaction Scheme: (Self-generated image of the chemical reaction)

Experimental Protocol:

-

To a solution of 2-bromo-4-methylphenol (1.0 eq.) in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF), add a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

-

Add 2-chlorobenzyl chloride (1.1 eq.) to the suspension.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent in vacuo.

-

Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to afford the crude product.

-

Purify the residue by column chromatography on silica gel to yield pure 2-bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene.

Causality and Expertise:

-

Base and Solvent: A combination of K₂CO₃ and acetone/DMF is effective and economical. K₂CO₃ is a sufficient base to deprotonate the phenol (pKa ~10) but not strong enough to cause unwanted side reactions. A polar aprotic solvent is required to dissolve the phenoxide salt and promote the Sₙ2 mechanism.

-

Electrophile: 2-chlorobenzyl chloride is a reactive benzylic halide, making it an excellent substrate for Sₙ2 displacement.

This is the key strategic step for regioselective C-B bond formation. The oxygen atom of the benzyl ether substituent acts as a Lewis base, coordinating to the lithium atom of an organolithium reagent (e.g., n-butyllithium). This coordination pre-associates the base near the ortho-protons, dramatically increasing their acidity and facilitating selective deprotonation at the C3 position. The resulting aryllithium species is then trapped with a borate ester electrophile. Subsequent acidic hydrolysis yields the final boronic acid.

Reaction Scheme: (Self-generated image of the chemical reaction)

Experimental Protocol:

-

Under a strict inert atmosphere (N₂ or Ar), dissolve the precursor 2-bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Stir the resulting solution at -78 °C for 1-2 hours.

-

In a separate flask, prepare a solution of triisopropyl borate (B(OiPr)₃, 1.2-1.5 eq.) in anhydrous THF and cool to -78 °C.

-

Transfer the freshly formed aryllithium solution to the borate ester solution via cannula while maintaining the temperature at -78 °C.

-

After stirring for 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight.

-

Quench the reaction by carefully adding aqueous HCl (1-2 M) and stir vigorously for 1-2 hours to hydrolyze the boronate ester.

-

Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or precipitation, typically from a hexanes/ethyl acetate solvent system, to yield this compound.

Causality and Expertise:

-

Anhydrous/Inert Conditions: Organolithium reagents are extremely reactive towards water and oxygen. Rigorous exclusion of both is mandatory for success.

-

Low Temperature: -78 °C is critical to prevent side reactions, such as the degradation of the organolithium intermediate or reaction at the benzylic position of the ether.[13]

-

Choice of Borate Ester: Triisopropyl borate is often preferred over trimethyl borate because the additional steric bulk helps to prevent the formation of undesirable borinate byproducts from double addition of the aryllithium reagent.[8]

-

Workup: The final hydrolysis step is essential. Boronic acids are often crystalline solids that can be isolated, while their ester precursors are typically oils.

Overall Synthesis Workflow and Data Summary

The complete transformation from a simple phenol to a complex boronic acid building block is a robust and logical sequence.

Figure 2: High-level overview of the three-step synthetic sequence.

Table 1: Summary of Compounds and Expected Data

| Compound Name | Structure No. | Molecular Formula | Mol. Weight | Expected Yield | Purity |

| 4-Methylphenol | 1 | C₇H₈O | 108.14 | N/A | >99% |

| 2-Bromo-4-methylphenol | 2 | C₇H₇BrO | 187.03 | 85-95% | >98% |

| 2-Bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene | 3 | C₁₄H₁₂BrClO | 311.60 | 80-90% | >98% |

| This compound | Final | C₁₄H₁₃BBrClO₃[14][15] | 355.42 | 60-75% | >97% |

Troubleshooting and Safety Considerations

| Potential Issue | Probable Cause | Recommended Solution |

| Step 1: Low yield or significant dibromination | Incorrect stoichiometry or poor temperature control. | Ensure accurate measurement of bromine. Maintain reaction temperature at 0-5 °C during addition. |

| Step 2: Incomplete reaction | Insufficient base, inactive electrophile, or insufficient reaction time/temp. | Use freshly opened 2-chlorobenzyl chloride. Ensure K₂CO₃ is finely powdered and dry. Extend reaction time or slightly increase temperature. |

| Step 3: Low yield in borylation | Wet solvents/glassware; inactive n-BuLi; insufficient reaction time. | Rigorously dry all glassware and solvents. Titrate n-BuLi before use. Allow lithiation and borylation steps to proceed for the full recommended time. |

| Step 3: Formation of phenol byproduct | Premature quenching of aryllithium or oxidation of the boronic acid. | Ensure inert atmosphere is maintained until acidic workup. Avoid exposure to air. |

Safety Precautions:

-

Bromine: Highly corrosive, toxic, and a strong oxidant. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

n-Butyllithium: Pyrophoric liquid. Must be handled under a strict inert atmosphere using syringe techniques. Accidental exposure to air can cause fire.

-

Chlorinated Solvents and Reagents: Dichloromethane and 2-chlorobenzyl chloride are hazardous. Avoid inhalation and skin contact.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link][6]

-

Hartwig Group. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. The Hartwig Group at UC Berkeley. [Link][16]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. organic-chemistry.org. [Link][7]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (General reference for boronic acid synthesis principles). [Link][8]

-

Nielsen, D. R., & McEwen, W. E. (1957). A synthesis of a homologous series of aryl mono- and diboronic acids. Journal of the American Chemical Society, 79(12), 3081–3084. [Link][17]

-

Aggarwal Group. Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]

-

Aggarwal Group. Lithiation- Borylation in Synthesis. University of Bristol. [Link]

-

Amadis Chemical. This compound CAS NO.849052-17-1. amadis-chemical.com. [Link][14]

-

Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. quickcompany.in. [Link][10]

-

ResearchGate. Lithiation borylation of 2-bromo-1,3,4-oxadiazole derivatives. ResearchGate. [Link][13]

-

Stymiest, J. L., et al. (2008). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Angewandte Chemie International Edition, 47(39), 7491-7494. [Link][9]

-

National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Library of Medicine. [Link][3]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link][18]

-

PubChem. 3-bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid. National Library of Medicine. [Link][15]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. chem.libretexts.org. [Link][2]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link][4]

-

ResearchGate. (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. ResearchGate. [Link][5]

-

Google Patents. CN102766028A - Method for preparing 2-bromine-4-methylphenol. patents.google.com. [11]

-

Google Patents. CN101279896B - Preparation of 2-bromo-4-methylphenol. patents.google.com. [12]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. scispace.com [scispace.com]

- 9. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 11. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]

- 12. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound, CasNo.849052-17-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 15. PubChemLite - 3-bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid (C14H13BBrClO3) [pubchemlite.lcsb.uni.lu]

- 16. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 17. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid structural analysis

An In-depth Technical Guide to the Structural Analysis of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Abstract

This compound (CAS No. 849052-17-1) is a substituted arylboronic acid of significant interest as a building block in medicinal chemistry and organic synthesis.[1][2] Its utility in complex molecule synthesis, particularly in cross-coupling reactions, necessitates a rigorous and unambiguous structural characterization to ensure purity, stability, and predictable reactivity. This guide provides a comprehensive, multi-technique approach to the structural analysis of this compound, intended for researchers, chemists, and quality control specialists. We delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering field-proven insights and detailed experimental protocols. The discussion extends to common stability issues, such as protodeboronation and boroxine formation, to provide a holistic analytical framework.

Introduction: The Imperative for Rigorous Analysis

This document outlines a self-validating analytical workflow, moving from routine spectroscopic confirmation to definitive solid-state analysis. Each technique provides a unique piece of the structural puzzle, and together, they form an unassailable body of evidence for the molecule's identity and quality.

Spectroscopic Characterization: Elucidating the Molecular Framework

Spectroscopic methods are the first line of analysis, offering a rapid and detailed view of the molecular structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the compound's covalent framework.

Expertise & Causality: The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is often preferred for boronic acids due to its ability to dissolve the compound and its capacity to engage in hydrogen bonding, which can sharpen the exchangeable B(OH)₂ protons.

2.1.1. ¹H and ¹³C NMR Spectroscopy

-

¹H NMR: Provides information on the number and environment of hydrogen atoms. The spectrum should clearly show distinct signals for the two aromatic rings, the benzylic methylene (-OCH₂-) protons, the methyl (-CH₃) group, and the two hydroxyl protons on the boron atom.

-

¹³C NMR: Complements the ¹H NMR by showing the number and electronic environment of all carbon atoms. The carbon atom attached to boron (C-B) will have a characteristic chemical shift.

Table 1: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm, DMSO-d₆) | Predicted ¹³C NMR Chemical Shift (ppm, DMSO-d₆) | Key Correlations (HMBC) |

| -CH₃ | ~2.3 | ~20 | C-4, C-5, C-6 (phenyl) |

| -OCH₂- | ~5.2 | ~70 | C-2 (phenyl), C-1' (benzyl) |

| Aromatic CH (phenyl) | 7.0 - 7.8 | 115 - 140 | C-B, adjacent aromatic C's |

| Aromatic CH (benzyl) | 7.2 - 7.6 | 125 - 135 | Benzylic CH₂, adjacent aromatic C's |

| B(OH)₂ | ~8.0 (broad) | - | - |

| C-B | - | ~130 (broad due to quadrupolar relaxation) | Aromatic protons on the same ring |

| C-Br | - | ~115 | Aromatic protons on the same ring |

| C-Cl | - | ~132 | Aromatic protons on the same ring |

2.1.2. ¹¹B NMR Spectroscopy: The Boron-Specific Probe

Trustworthiness: ¹¹B NMR is a definitive, self-validating technique for confirming the presence and nature of the boronic acid functional group.[4][5][6] The boron nucleus has two common isotopes, but ¹¹B (80.1% natural abundance, spin I = 3/2) is more sensitive and typically used.[4]

The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom.

-

sp²-hybridized (trigonal planar) boronic acid: A relatively broad signal is expected in the range of δ 25-30 ppm.[7]

-

sp³-hybridized (tetrahedral) boronate: If the boronic acid complexes with a Lewis base (like a diol or the solvent), or at high pH, the signal shifts significantly upfield to δ 2-10 ppm.[4]

This technique is invaluable for studying reactivity, complexation, and degradation.[7]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 0.7 mL of DMSO-d₆. For ¹¹B NMR, a higher concentration (~10-20 mg) may be beneficial to improve the signal-to-noise ratio.[4] Use of a quartz NMR tube can eliminate the broad background signal from borosilicate glass in ¹¹B NMR spectra.

-

Instrument: A 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Acquire at least 16 scans with a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program. Acquire at least 1024 scans.

-

¹¹B NMR Acquisition: Use a boron-specific probe or a broadband probe tuned to the ¹¹B frequency. Use a wide spectral window and acquire at least 1024 scans. Use BF₃·OEt₂ as an external reference (δ = 0 ppm).

-

Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental formula of the target compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is critical for unambiguous formula determination.

Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically keeps the parent molecule intact.[8] The presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) will produce a highly characteristic isotopic pattern in the mass spectrum, serving as a powerful validation tool.

Expected Data:

-

Molecular Formula: C₁₄H₁₃BBrClO₃

-

Monoisotopic Mass: 354.9885 u

-

Observed Ions (ESI+): [M+H]⁺, [M+Na]⁺

-

Observed Ions (ESI-): [M-H]⁻, [M+formate]⁻

Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An ESI Time-of-Flight (TOF) mass spectrometer.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 100-1000.

-

Data Analysis: Compare the measured accurate mass of the molecular ion with the theoretical mass. The mass error should be less than 5 ppm. Analyze the isotopic pattern and compare it to the theoretical pattern for the proposed formula.

Visualization: Predicted Isotopic Pattern

Sources

- 1. This compound, CasNo.849052-17-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. parchem.com [parchem.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Stability and Storage of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid: A Guide to Preserving Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Versatile Intermediate

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, identified by CAS Number 849052-17-1, is a key organoboron intermediate in medicinal chemistry and drug discovery.[1][2][3] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the efficient construction of complex molecular architectures from simpler precursors.[4] The ability to form new carbon-carbon bonds with high selectivity makes this compound and its class invaluable for synthesizing novel therapeutic agents.[5]

However, the very reactivity that makes boronic acids powerful synthetic tools also renders them susceptible to degradation.[6] The integrity of this intermediate is paramount; using a degraded or impure reagent can lead to failed reactions, the formation of complex impurity profiles, and ultimately, misleading biological data. This guide provides a comprehensive overview of the stability profile of this compound, detailing the scientific principles behind its degradation and offering field-proven protocols for its proper storage and handling to ensure its viability in research and development.

The Inherent Instability of the Boronic Acid Moiety

Boronic acids are organoboron compounds featuring a carbon-boron bond and two hydroxyl groups attached to the boron atom.[5] The boron atom in this arrangement is electron-deficient, possessing only six valence electrons, which makes it a mild Lewis acid.[5] This electronic nature is the root of both its synthetic utility and its inherent instability. Several key degradation pathways can compromise the purity and reactivity of arylboronic acids.

Primary Degradation Pathways

Two principal degradation mechanisms are of concern for arylboronic acids: protodeboronation and oxidation.

-

Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved and replaced by a hydrogen atom.[7] This process is often facilitated by moisture and can be accelerated under either acidic or basic conditions.[8] For the target molecule, this would result in the formation of 2-bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene, an impurity that is inactive in Suzuki coupling reactions and can complicate purification.

-

Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol.[9][10] This process can be mediated by atmospheric oxygen or residual oxidizing agents. In a study on the peptide boronic acid derivative, the major initial degradation pathway was found to be oxidative in nature.[10]

Below is a diagram illustrating these critical degradation pathways.

Caption: Key degradation pathways for arylboronic acids.

Recommended Storage and Handling Protocols

To mitigate the risks of protodeboronation and oxidation, stringent storage and handling procedures are essential. The following protocols are designed to maximize the shelf-life and preserve the integrity of this compound.

Long-Term Storage

For storage periods exceeding one month, the following conditions are critical. The primary objective is to create an environment that is cold, dry, and oxygen-free to minimize the kinetic and thermodynamic drivers of degradation.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Freezer) | Reduces the rate of all chemical degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by displacing atmospheric oxygen. |

| Moisture | Dessicant or Dry Environment | Minimizes hydrolysis and subsequent protodeboronation.[6] |

| Light | Amber Vial or Dark Location | Protects against potential photolytic degradation pathways. |

| Container | Tightly Sealed, Chemically Inert | Prevents ingress of moisture and air.[1][11][12] Borosilicate glass or HDPE is recommended. |

Short-Term and In-Use Handling

During active use in the laboratory, exposure to the ambient environment is unavoidable but should be minimized. The following workflow is recommended for weighing the compound and preparing solutions.

Caption: Recommended workflow for handling the solid compound.

Step-by-Step Handling Protocol:

-

Equilibration: Before opening, allow the container to warm to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold solid.

-

Inert Atmosphere: If possible, handle the solid in a glovebox or flush the container headspace with an inert gas like argon or nitrogen before and after dispensing.

-

Dispensing: Weigh the required amount of material quickly and efficiently to minimize exposure time to air and humidity.

-

Solution Preparation: Use high-purity, anhydrous solvents for preparing solutions. If the subsequent reaction is sensitive to water, ensure solvents are appropriately dried.

-

Resealing: Tightly reseal the container immediately after use. If not consumed, flush the headspace with inert gas again before sealing.

-

Storage: Promptly return the container to the recommended long-term storage conditions.[7]

Assessing Compound Integrity: Stability-Indicating Analytical Methods

Regular assessment of purity is a cornerstone of good laboratory practice, especially when working with sensitive reagents. Stability-indicating analytical methods are essential to separate and quantify the active compound from its potential degradation products.[13]

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and effective technique for routine purity checks.[13] A well-developed method can separate the parent boronic acid from its protodeboronated and oxidized impurities.

-

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and sensitivity, and the mass spectrometer is invaluable for identifying the exact mass of any observed impurities, aiding in structural elucidation of degradation products.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed structural information and can be used for purity assessment. ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom, which directly indicates degradation or complex formation.[13]

Protocol: Stability-Indicating Reversed-Phase HPLC Method

The analysis of boronic acids by reversed-phase HPLC can be challenging due to the potential for on-column hydrolysis.[13][14] This protocol provides a starting point for developing a robust, stability-indicating method.

-

Column Selection: Choose a modern, end-capped C18 column with low silanol activity to minimize on-column hydrolysis.[14] A column such as a Waters XTerra MS C18 has been shown to be effective.[14]

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: The acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape. However, the acid concentration should be optimized, as high concentrations can sometimes promote hydrolysis.[14]

-

-

Sample Preparation:

-

Prepare samples fresh in a diluent that is compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water).

-

Analyze samples immediately after preparation. If necessary, use a cooled autosampler to prevent degradation in the vial.[13]

-

-

Chromatographic Conditions (Example):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30°C

-

UV Detection: 220 nm

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

-

-

Method Validation: The method should be validated to demonstrate that it can effectively separate the main peak from known impurities and degradation products generated under forced degradation conditions (e.g., exposure to acid, base, heat, and oxidative stress).

Conclusion

This compound is a valuable reagent whose utility is directly tied to its purity. Its inherent susceptibility to degradation via protodeboronation and oxidation necessitates a rigorous and scientifically-grounded approach to its storage and handling. By implementing the protocols outlined in this guide—principally, storage under cold, dry, and inert conditions and minimizing atmospheric exposure during handling—researchers can significantly extend the shelf-life of this compound. Furthermore, routine verification of compound integrity using validated, stability-indicating analytical methods is a critical practice to ensure the reliability and reproducibility of experimental outcomes in the demanding field of drug discovery.

References

- Storage and handling guidelines for organoboronic acids to prevent decomposition. - Benchchem.

- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC - NIH.

- This compound CAS NO.849052-17-1.

- (3-bromo-2-((3-methoxybenzyl)oxy)-5-methylphenyl)boronic acid - Echemi.

- Analytical techniques for monitoring the degradation of benzylboronic acid - Benchchem.

- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed.

- (3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid - Echemi.

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.

- Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation.

- (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate.

- Boronic Acids in Drug Discovery: A Versatile Synthetic Tool.

- This compound.

- 3-Bromo-2-(2''-Chlorobenzyloxy)-5-Methylphenylboronic Acid - Parchem.

Sources

- 1. This compound, CasNo.849052-17-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. This compound Supplier & Distributor of CAS# [processpointchem.com]

- 3. parchem.com [parchem.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 9. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic Acid and its Anhydride: A Strategic Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid and its corresponding trimeric anhydride, the boroxine. As highly functionalized intermediates, substituted arylboronic acids are cornerstones of contemporary drug discovery, primarily for their utility in palladium-catalyzed cross-coupling reactions. This document elucidates the compound's physicochemical properties, the critical equilibrium with its boroxine form, robust synthetic protocols, and strategic applications. By explaining the causality behind experimental choices and grounding all claims in authoritative literature, this guide serves as a practical and trustworthy resource for scientists engaged in the synthesis of complex molecular architectures for therapeutic applications.

Table of Contents

-

Strategic Overview: The Value of Multi-Functional Boronic Acids in Drug Discovery

-

Core Physicochemical and Structural Data

-

Table 1: Properties of this compound

-

-

The Boronic Acid–Boroxine Equilibrium: A Critical Consideration

-

Diagram 1: Reversible Dehydration of Boronic Acid to Boroxine

-

-

Synthesis and Purification: A Field-Proven Protocol

-

Rationale for the Synthetic Strategy

-

Diagram 2: Two-Step Synthetic Pathway

-

Detailed Experimental Protocol

-

-

Key Applications in Synthetic and Medicinal Chemistry

-

The Suzuki-Miyaura Cross-Coupling Reaction

-

Diagram 3: Generalized Suzuki-Miyaura Catalytic Cycle Workflow

-

Strategic Use in Sequential Cross-Coupling

-

-

Practical Guidance: Handling, Storage, and Safety

-

References

Strategic Overview: The Value of Multi-Functional Boronic Acids in Drug Discovery

The incorporation of the boronic acid moiety into drug candidates and synthetic intermediates has become a cornerstone of modern medicinal chemistry.[1] Boronic acids are valued for their stability, low toxicity, and versatile reactivity, most notably in the Suzuki-Miyaura cross-coupling reaction.[2] The title compound, this compound, is not merely another reagent; it is a strategically designed building block. Its structure contains three key features for advanced chemical synthesis:

-

A boronic acid group , ready for palladium-catalyzed C-C bond formation.

-

An aryl bromide , providing an orthogonal handle for a second, distinct cross-coupling event.

-

A complex ether sidechain , which can influence solubility, conformation, and potential protein-ligand interactions.

This multi-functionality allows for the rapid and divergent synthesis of complex molecular scaffolds, a critical advantage in lead optimization and the exploration of structure-activity relationships (SAR).

Core Physicochemical and Structural Data

Understanding the fundamental properties of a reagent is paramount for its effective use. The compound is typically a white to off-white solid, with solubility characteristics dictated by the polar boronic acid group and the larger, more hydrophobic organic scaffold.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 849052-17-1 | [3][4] |

| Molecular Formula | C₁₄H₁₃BBrClO₃ | [3] |

| Molecular Weight | 355.42 g/mol | [5] |

| Appearance | White to off-white powder/solid | [3] |

| Primary Application | Medicinal chemistry, Suzuki-Miyaura cross-coupling | [6] |

The Boronic Acid–Boroxine Equilibrium: A Critical Consideration

A defining characteristic of boronic acids is their tendency to undergo reversible dehydration to form a six-membered cyclotrimeric anhydride, known as a boroxine.[7][8] This equilibrium is fundamental to the compound's storage, handling, and reactivity.

-

Formation: The boroxine is formed by the removal of three molecules of water from three molecules of the boronic acid. This process is entropically driven.[7]

-

Reactivity: While the boroxine is often the thermodynamically more stable form for storage, the monomeric boronic acid is the active species in the Suzuki-Miyaura catalytic cycle. The equilibrium can be shifted back towards the active monomer by the presence of water in the reaction medium.[9]

-

Analysis: The presence of both species can lead to complex NMR spectra. It is not uncommon to observe broad peaks, indicating exchange between the monomer and trimer.

Caption: Reversible equilibrium between the boronic acid monomer and the boroxine trimer.

Synthesis and Purification: A Field-Proven Protocol

The synthesis of this multi-substituted phenylboronic acid is logically approached via a two-step sequence from a commercially available precursor. This ensures high yields and predictable outcomes based on well-established reaction classes.

Rationale for the Synthetic Strategy

-

Williamson Ether Synthesis: The initial step involves the protection of the phenolic hydroxyl group of 2-bromo-4-methylphenol. Alkylation with 2-chlorobenzyl chloride is a robust and efficient method to install the required sidechain. Using a strong base like sodium hydride ensures complete deprotonation of the relatively acidic phenol, driving the reaction to completion.

-

Directed Ortho-Metalation and Borylation: With the phenol protected, the next transformation targets the C-H bond ortho to the ether, which is activated for deprotonation. A strong, non-nucleophilic base like n-butyllithium at very low temperatures (-78 °C) performs a lithium-halogen exchange. The low temperature is critical to prevent side reactions of the highly reactive aryllithium intermediate. This intermediate is then "quenched" with an electrophilic boron source, typically an alkyl borate like triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting borate ester to furnish the final boronic acid.[10][11][12]

Caption: Logical two-step synthetic pathway to the target boronic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-2-((2-chlorobenzyl)oxy)-4-methylbenzene

-

In a flame-dried, three-neck flask under an inert atmosphere (N₂), suspend sodium hydride (60% in mineral oil, 1.2 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Add a solution of 2-bromo-4-methylphenol (1.0 eq.) in anhydrous THF dropwise over 20 minutes.

-

Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Add 2-chlorobenzyl chloride (1.1 eq.) dropwise.

-

Stir the reaction at room temperature for 16 hours. Monitor completion by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ether intermediate.

Step 2: Synthesis of this compound

-

Dissolve the ether intermediate (1.0 eq.) in anhydrous THF in a flame-dried flask under N₂.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (2.5 M in hexanes, 1.1 eq.) dropwise, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting deep-colored solution at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq.) dropwise, again maintaining an internal temperature below -70 °C.

-

After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2 hours.

-

Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~2.

-

Stir vigorously for 30 minutes. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude boronic acid, which can be purified by recrystallization or trituration with a suitable solvent system (e.g., hexane/ether).

Key Applications in Synthetic and Medicinal Chemistry

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this building block is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[13] This reaction is exceptionally tolerant of a wide range of functional groups, making it a workhorse in the pharmaceutical industry.[14] The boronic acid serves as the organoboron component, which, after activation with a base, transfers its organic group (the "R" group) to a palladium catalyst in a key step called transmetalation.

Sources

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.849052-17-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. parchem.com [parchem.com]

- 5. echemi.com [echemi.com]

- 6. This compound Supplier & Distributor of CAS# [processpointchem.com]

- 7. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronic acid - Wikipedia [en.wikipedia.org]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]

- 11. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 12. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 13. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

An In-depth Technical Guide to (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid: Commercial Availability, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, with CAS Number 849052-17-1, is a specialized organic building block that has gained significance in the field of medicinal chemistry. Its unique trifunctionalized aromatic structure, featuring a boronic acid moiety, a bromine atom, and a chlorobenzyl ether group, makes it a versatile intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its commercial availability, a detailed synthesis protocol, and its primary application as a key intermediate in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors for the treatment of diabetes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 849052-17-1 |

| Molecular Formula | C₁₄H₁₃BBrClO₃ |

| Molecular Weight | 355.42 g/mol |

| Appearance | Typically a white to off-white powder or solid |

| Purity | Commercially available with purity typically ≥95-97% |

| Solubility | Soluble in organic solvents such as methanol, and dimethylformamide. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage temperature is 2-8°C. |

Commercial Availability

This compound is commercially available from a range of chemical suppliers specializing in research and development chemicals. The availability from various vendors indicates its utility and demand within the scientific community. Below is a table summarizing some of the key suppliers.

| Supplier | Product Name | Purity | Notes |

| Amadis Chemical[1] | This compound | ≥97% | Offers various grades including Industrial and Reagent Grade. |

| Parchem[2] | 3-Bromo-2-(2''-Chlorobenzyloxy)-5-Methylphenylboronic Acid | - | Specialty chemical supplier. |

| ProcessPointChemicals[3] | This compound | - | Highlights its use in pharmaceutical research and cross-coupling reactions. |

| AK Scientific, Inc.[4] | 3-Bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid | ≥95% | Provides minimum purity specifications. |

| BoronPharm | This compound | - | Lists the compound with its CAS number and molecular formula. |

Synthesis Protocol: A Key Intermediate for SGLT2 Inhibitors

The primary documented synthesis of this compound is as an intermediate in the preparation of C-aryl glucoside SGLT2 inhibitors. The following multi-step synthesis is detailed in patent literature, specifically WO 2009/028038 A2, which describes the development of novel antidiabetic agents.

Experimental Workflow for the Synthesis

Caption: Synthetic pathway for this compound.

Detailed Step-by-Step Methodology

Step 1: Bromination of 2-Hydroxy-5-methylbenzoic acid

-

Reaction Setup: Dissolve 2-hydroxy-5-methylbenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise to the stirred solution. The addition rate should be controlled to maintain the reaction temperature below 10°C. The rationale for slow addition at low temperature is to control the exothermic reaction and prevent over-bromination, thus ensuring regioselectivity.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, pour the reaction mixture into ice-water. The solid precipitate is collected by filtration, washed with cold water, and dried to yield 3-bromo-2-hydroxy-5-methylbenzoic acid.

Step 2: Esterification and Etherification

-

Esterification: Suspend 3-bromo-2-hydroxy-5-methylbenzoic acid in methanol. Add thionyl chloride dropwise at 0°C. The use of thionyl chloride is a standard method for converting carboxylic acids to their corresponding methyl esters under mild conditions. Reflux the mixture for a few hours. After completion, the solvent is removed under reduced pressure to obtain the crude methyl 3-bromo-2-hydroxy-5-methylbenzoate.

-

Etherification: Dissolve the crude methyl ester in dimethylformamide (DMF). Add potassium carbonate and 2-chlorobenzyl bromide. Heat the mixture at a moderate temperature (e.g., 80°C) and stir for several hours. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic substitution on the 2-chlorobenzyl bromide. DMF is an excellent polar aprotic solvent for this type of reaction. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 3-bromo-2-((2-chlorobenzyl)oxy)-5-methylbenzoate.

Step 3: Reduction to the Alcohol

-

Reaction Setup: Dissolve the methyl ester from the previous step in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reducing Agent Addition: Cool the solution to 0°C and slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF. LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is highly exothermic and moisture-sensitive, necessitating an inert atmosphere and careful temperature control.

-

Quenching and Work-up: After the reaction is complete, quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution. The resulting aluminum salts are filtered off, and the filtrate is concentrated to yield (3-bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)methanol.

Step 4: Conversion to Benzyl Bromide

-

Reaction Setup: Dissolve the alcohol in anhydrous dichloromethane.

-

Halogenation: Cool the solution to 0°C and add phosphorus tribromide (PBr₃) dropwise. PBr₃ is a common reagent for converting primary alcohols to the corresponding alkyl bromides.

-

Work-up: After the reaction is complete, the mixture is carefully poured into ice-water and the organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried, and concentrated to give the benzyl bromide intermediate.

Step 5: Formation of the Boronic Acid

-

Lithiation: Dissolve the benzyl bromide intermediate in anhydrous THF and cool the solution to -78°C under an inert atmosphere. Add n-butyllithium (n-BuLi) dropwise. This step involves a lithium-halogen exchange to form an aryllithium species. The very low temperature is crucial to prevent side reactions.

-

Borylation: To the aryllithium solution, add triisopropyl borate dropwise at -78°C. The borate ester acts as an electrophile, trapping the aryllithium intermediate.

-

Hydrolysis: After stirring for a period at low temperature, the reaction is warmed to room temperature and then quenched by the addition of aqueous hydrochloric acid. The acidic workup hydrolyzes the borate ester to the desired this compound. The product can then be extracted with an organic solvent and purified by recrystallization or chromatography.

Application in Drug Discovery: Suzuki-Miyaura Cross-Coupling

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are common motifs in pharmaceuticals.

General Protocol for Suzuki-Miyaura Coupling

Sources

molecular weight and formula of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

An In-Depth Technical Guide to (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic Acid for Advanced Drug Discovery

Abstract

This compound is a highly functionalized organoboron compound that serves as a critical building block in medicinal chemistry and pharmaceutical development. Its unique substitution pattern, featuring a boronic acid moiety for cross-coupling, a bromine atom for further derivatization, and a sterically influential 2-chlorobenzyl ether group, makes it a versatile reagent for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, reactivity, and application, with a primary focus on its use in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern drug discovery. We present a detailed, field-proven experimental workflow, elucidate the mechanistic rationale behind the protocol, and discuss the influence of the compound's structural features on its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient synthesis of novel therapeutic agents.

The Strategic Role of Substituted Phenylboronic Acids in Modern Drug Discovery

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the way medicinal chemists approach the synthesis of complex organic molecules. Among these, the Suzuki-Miyaura reaction has become one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that form the core of many pharmaceutical agents.[1][2] The utility of this reaction is largely due to the remarkable properties of its key reagents: organoboronic acids.

Boronic acids are valued for their stability to air and moisture, low toxicity, and the "green" nature of their boric acid byproduct.[3] Their versatile reactivity and the mild conditions under which they react have significantly accelerated the drug discovery process, enabling the rapid synthesis of diverse compound libraries for biological screening.[2] The first boronic acid-containing drug approved by the FDA, Bortezomib (Velcade®), underscored the therapeutic potential of this class of compounds, spurring further research into novel boronic acid derivatives as both synthetic intermediates and active pharmaceutical ingredients.[3][4]

The compound this compound is a prime example of a strategically designed building block. It is not merely a carrier of the boronic acid functional group; its additional substituents are placed to impart specific steric and electronic properties, offering multiple handles for sequential, regioselective chemical transformations. This allows for the construction of intricate, three-dimensional molecules often required for high-potency and selective drug candidates.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. The properties of the title compound are summarized below.

Structure and Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [5][6] |

| CAS Number | 849052-17-1 | [5][6] |

| Molecular Formula | C₁₄H₁₃BBrClO₃ | [5][6][7] |

| Molecular Weight | 355.42 g/mol | [6] |

| Appearance | Typically a powder or solid | [5] |

| Purity | Commonly available at ≥97% | [5] |

Key Structural Features and Reactivity Insights

The utility of this molecule stems from the interplay of its distinct functional groups:

-

Boronic Acid (-B(OH)₂): This is the primary reactive site for Suzuki-Miyaura coupling, enabling the formation of a new C-C bond where the boron atom is located. As a Lewis acid, its reactivity is influenced by the surrounding electronic environment.[3]

-

Bromo Group (-Br): Positioned meta to the boronic acid, the bromine atom is a secondary reactive handle. It is less reactive than an iodo-substituent but more reactive than a chloro-substituent in typical palladium-catalyzed couplings. This allows for selective, sequential cross-coupling reactions. One could first react the boronic acid, and then, under different conditions, react the bromine atom.

-

2-Chlorobenzyl Ether Linkage: This large ortho-substituent exerts significant steric influence. In the context of a Suzuki-Miyaura reaction, this group can affect the rate of transmetalation and may influence the atropisomeric selectivity in the formation of sterically hindered biaryl products.[8] The chlorine on the benzyl ring provides an additional, albeit less reactive, site for potential modification.

-

Methyl Group (-CH₃): This small, electron-donating group on the phenyl ring can subtly influence the electronic properties and solubility of the molecule.

Application in Suzuki-Miyaura Cross-Coupling: A Validated Workflow

The primary application for this compound is the construction of biaryl compounds via Suzuki-Miyaura coupling. Below is a detailed protocol for a representative reaction with an aryl bromide partner.

Experimental Protocol

This protocol describes the coupling of this compound with a generic aryl bromide (Ar-Br).

Reagents & Equipment:

-

This compound (1.2 equiv.)

-

Aryl Bromide (Ar-Br) (1.0 equiv.)

-

Base (e.g., 2 M aqueous Na₂CO₃ or K₂CO₃, 2-3 equiv.)[9]

-

Schlenk flask or reaction vial, magnetic stirrer, condenser, inert gas (Nitrogen or Argon) supply.

-

Standard workup and purification supplies (separatory funnel, Celite®, silica gel).

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv.).

-

Inerting the Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times. This is a critical step to prevent the oxidation of the Pd(0) active catalyst.

-

Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., Toluene/Dioxane 4:1) followed by the aqueous base (e.g., 2 M Na₂CO₃). The use of a biphasic system with an inorganic base is common and highly effective.[9]

-

Reaction Execution: Heat the mixture to 85-90 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.[9]

-

Workup and Extraction: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, add water, and extract the product into an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography to afford the desired biaryl product.

Protocol Rationale and Self-Validation

-

Expertise & Causality:

-

Excess Boronic Acid: A slight excess (1.2-1.5 equiv.) of the boronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.

-

Catalyst Choice: PdCl₂(dppf) is a robust, air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species. The dppf ligand is a bulky phosphine that promotes the crucial reductive elimination step and stabilizes the catalytic intermediates.[10]

-

Base Function: The base is essential for the transmetalation step. It activates the boronic acid by converting it to a more nucleophilic boronate species (-B(OH)₃⁻), which readily transfers its organic group to the palladium center.[11]

-

Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. Therefore, thoroughly degassing the solvents and maintaining an inert atmosphere is paramount for reproducibility and high yields.

-

-

Trustworthiness & Self-Validation:

-

Monitoring: Regular monitoring by TLC or LC-MS provides in-process validation. A successful reaction is indicated by the consumption of the limiting aryl bromide starting material and the appearance of a new, typically higher Rf (on normal phase TLC) or different retention time product spot.

-

Characterization: The integrity of the final purified product must be confirmed through standard analytical techniques such as NMR (¹H and ¹³C) and Mass Spectrometry to validate its structure and purity.

-

Workflow Visualization

References

- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 5. This compound, CasNo.849052-17-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. parchem.com [parchem.com]

- 7. PubChemLite - 3-bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid (C14H13BBrClO3) [pubchemlite.lcsb.uni.lu]

- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi-res.com [mdpi-res.com]

safety and handling of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

An In-Depth Technical Guide to the Safe Handling of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Introduction and Compound Profile

This compound is a substituted arylboronic acid, a class of compounds indispensable to modern synthetic chemistry. Its primary application lies in Suzuki-Miyaura cross-coupling reactions, serving as a key building block for the synthesis of complex organic molecules in pharmaceutical and materials science research. The molecule's structure, incorporating a brominated phenyl ring, a chlorobenzyl ether moiety, and the reactive boronic acid group, dictates its specific reactivity and also informs its safety profile. Understanding these structural components is crucial for anticipating potential hazards and implementing appropriate safety protocols.

While boronic acids were historically considered relatively benign, recent studies have called for greater caution, with some evidence suggesting that certain boronic acids and their derivatives may pose genotoxic risks.[1][2] Therefore, a conservative approach to handling, assuming a higher level of hazard than previously thought, is scientifically prudent.

Hazard Identification and Classification

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system. Based on GHS classifications for this molecule and its close analogs, a comprehensive hazard profile can be established.[3][4]

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-